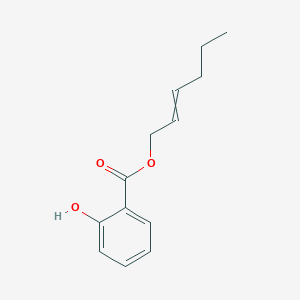
(E)-2-hexen-1-yl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-hexen-1-yl salicylate is an organic compound that belongs to the class of esters. It is formed by the esterification of salicylic acid with (E)-2-hexen-1-ol. This compound is known for its pleasant, fruity odor and is commonly used in the fragrance industry. Its chemical structure consists of a salicylate moiety attached to a hexenyl group, which contributes to its unique olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hexen-1-yl salicylate typically involves the esterification of salicylic acid with (E)-2-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+(E)-2-hexen-1-olAcid Catalyst(E)-2-hexen-1-yl salicylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the overall reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-hexen-1-yl salicylate can undergo various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The salicylate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (E)-2-hexenal or (E)-2-hexenoic acid.
Reduction: Formation of (E)-2-hexen-1-ol and salicylic alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(E)-2-hexen-1-yl salicylate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects due to the presence of the salicylate moiety.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of (E)-2-hexen-1-yl salicylate is primarily attributed to its salicylate moiety. Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound can reduce inflammation and pain. Additionally, the hexenyl group may contribute to its antimicrobial properties by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Salicylate:
Ethyl Salicylate: Similar to (E)-2-hexen-1-yl salicylate but with an ethyl group.
Trolamine Salicylate: A salicylate ester used in topical analgesics.
Uniqueness
This compound is unique due to its hexenyl group, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance industry compared to other salicylate esters. Additionally, its potential antimicrobial properties and applications in medicine further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
hex-2-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h4-9,14H,2-3,10H2,1H3 |
Clé InChI |
DLWPCXLFHSLSMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCOC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


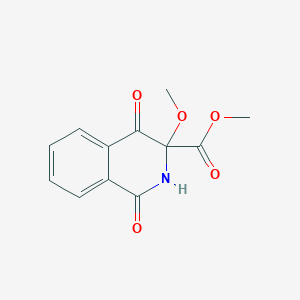
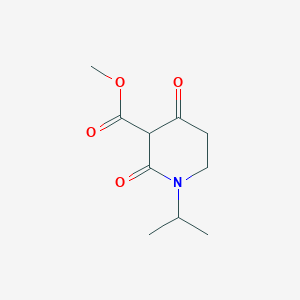
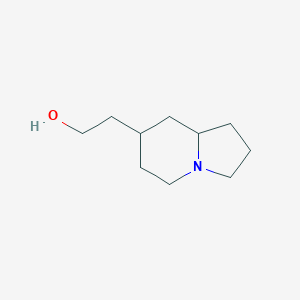
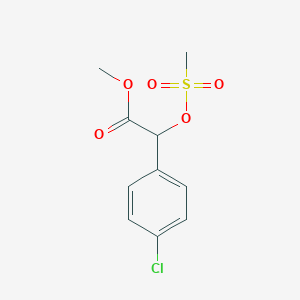
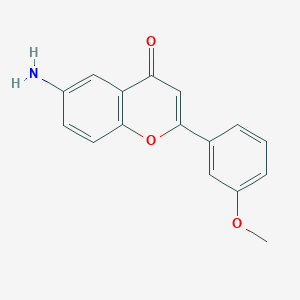
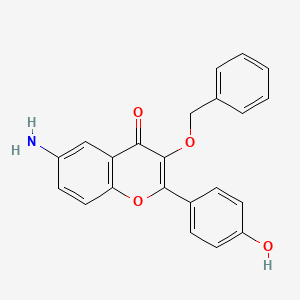

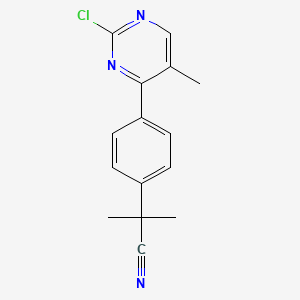
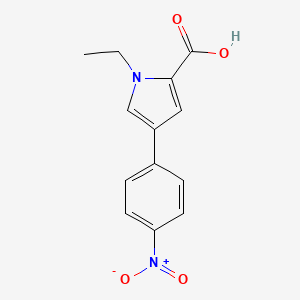
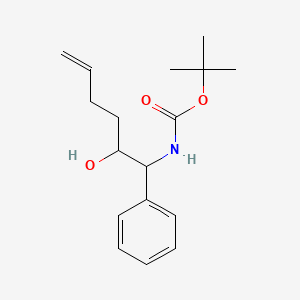
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
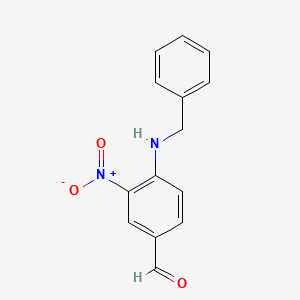
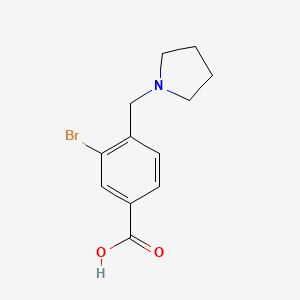
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
